molecular formula C8H12ClF2NO2 B12283066 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Cat. No.: B12283066
M. Wt: 227.63 g/mol
InChI Key: KIAVITOJECFOSQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. This compound has gained significant interest due to its synthetic and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies such as epoxide ring opening and nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative HPLC can be used to separate isomers and achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocycles such as:

  • 2-Azabicyclo[3.2.1]octane
  • 8-Azabicyclo[3.2.1]octane

Uniqueness

What sets 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride apart is its difluoro substitution, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12ClF2NO2

Molecular Weight

227.63 g/mol

IUPAC Name

2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11F2NO2.ClH/c9-8(10)2-1-7(6(12)13)3-5(8)4-11-7;/h5,11H,1-4H2,(H,12,13);1H

InChI Key

KIAVITOJECFOSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1(NC2)C(=O)O)(F)F.Cl

Origin of Product

United States

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